molecular formula C9H12N2O2 B6618257 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde CAS No. 1784899-80-4

6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde

Cat. No.: B6618257
CAS No.: 1784899-80-4
M. Wt: 180.20 g/mol
InChI Key: CBGHRLDOEKFSFA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-oxazine family, characterized by a fused bicyclic system combining pyrazole and oxazine rings. The structure features:

  • 3-carbaldehyde group: A reactive aldehyde moiety that enables further functionalization (e.g., condensation, nucleophilic additions) for drug discovery applications .

Its molecular formula is C₉H₁₁N₃O₂ (derived from structural analogs in –12), with a molecular weight of 193.20 g/mol.

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2)5-11-8(13-6-9)7(4-12)3-10-11/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGHRLDOEKFSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=C(C=N2)C=O)OC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,5-dimethyl-2-cyclohexen-1-one with hydrazine hydrate, followed by cyclization with formaldehyde under acidic conditions to form the desired oxazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for cost-effective reagents, reaction conditions, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid.

    Reduction: 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Substituent Variations in Pyrazolo-Oxazine Derivatives

The following table highlights key structural and functional differences:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde C₉H₁₁N₃O₂ 6,6-dimethyl; 3-carbaldehyde Reactive aldehyde for drug derivatization
3-Iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine C₇H₉IN₂O 3-iodo; 6-methyl Potential halogen bonding in crystallography
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carbaldehyde C₇H₈N₂O₂ 3-carbaldehyde; no methyl groups Smaller molecular weight (152.15 g/mol)
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide C₇H₁₀N₄O₂S 3-sulfonamide; 6,6-dimethyl Enhanced solubility due to sulfonamide
6-Amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride C₇H₁₀ClN₃O₃ 2-carboxylic acid; 6-amino (HCl salt) Ionic form improves bioavailability

Key Observations :

  • Carbaldehyde vs. Sulfonamide/Carboxylic Acid : The 3-carbaldehyde group offers a versatile site for covalent modifications, whereas sulfonamide and carboxylic acid derivatives prioritize hydrogen bonding and solubility .
  • Halogen vs. Methyl Substituents : Iodo-substituted analogs (e.g., 3-iodo derivative) may exhibit distinct crystallographic packing due to halogen interactions, whereas methyl groups enhance lipophilicity .

Pharmacological and Physicochemical Properties

  • Drug-Likeness: Pyrazolo-oxazine cores are compatible with Lipinski’s rules (molecular weight <500, H-bond donors/acceptors ≤5/10), as seen in triazolothiadiazine derivatives analyzed via SwissADME .
  • Solubility : Carboxylic acid and sulfonamide derivatives exhibit higher aqueous solubility than aldehyde or iodo analogs due to ionizable groups .

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